molecular formula C21H29N3 B2594211 (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine CAS No. 111760-25-9

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine

Cat. No. B2594211
CAS RN: 111760-25-9
M. Wt: 323.484
InChI Key: NJTVUDGJKBDXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,4-Dibenzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 94437-04-4 . It has a molecular weight of 296.41 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “(1,4-Dibenzylpiperazin-2-yl)methanol” is represented by the linear formula C19H24N2O . The InChI Code is 1S/C19H24N2O/c22-16-19-15-20 (13-17-7-3-1-4-8-17)11-12-21 (19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .


Physical And Chemical Properties Analysis

“(1,4-Dibenzylpiperazin-2-yl)methanol” is a pale-yellow to yellow-brown solid . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

  • Alpha-Adrenoceptor Binding Affinity and Antihypertensive Activity : A study by Bordner et al. (1988) focused on a series of compounds including 1,4-dibenzylpiperazines, evaluating their alpha-adrenoceptor binding affinity and antihypertensive activity. They found that these compounds did not demonstrate effective antihypertensive properties in rats, even at high doses (Bordner, Campbell, Palmer, & Tute, 1988).

  • Potential in Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a water-soluble neurokinin-1 receptor antagonist, showcasing its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential therapeutic applications of such compounds in mental health and gastrointestinal disorders (Harrison et al., 2001).

  • Oxidation Behavior and Chemical Analysis : Research by Petride et al. (2006) explored the oxidation of 1,4-dibenzylpiperazine and its derivatives, providing valuable insights into their chemical behavior and potential applications in synthetic chemistry (Petride, Draghici, Florea, & Petride, 2006).

  • Synthesis and Stereochemistry in Pyrazine Chemistry : Marcuccio and Elix (1985) contributed to the understanding of pyrazine chemistry, specifically the synthesis and stereochemistry of 1,4-dibenzylpiperazines, which is crucial for their application in medicinal chemistry (Marcuccio & Elix, 1985).

  • Crystal Structure Analysis and NMR Studies : Dega-Szafran, Katrusiak, and Szafran (2006) analyzed the crystal structure and NMR properties of a complex involving 1,4-dibenzylpiperazines, contributing to the knowledge of their molecular configurations and potential interactions in various contexts (Dega-Szafran, Katrusiak, & Szafran, 2006).

  • Potential in Inotropic Agents : A study by Zhang et al. (2012) explored the synthesis of compounds including 1,4-dibenzylpiperazines as potential inotropic agents, suggesting their role in cardiovascular therapies (Zhang, Sun, Liu, Cui, & Piao, 2012).

  • Selectivity in Dopamine Receptor Binding : Research by Perrone et al. (1998) investigated 1,4-dibenzylpiperazines and their derivatives for their affinity and selectivity towards dopamine receptors, which is crucial for developing novel neurological medications (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).

Safety and Hazards

The safety data sheet (SDS) for “(1,4-Dibenzylpiperazin-2-yl)methanol” is available . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

1-(1,4-dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-22(2)17-21-18-23(15-19-9-5-3-6-10-19)13-14-24(21)16-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTVUDGJKBDXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 6 g portion of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine was dissolved in 20 ml of dioxane. To this was added 3.14 g of potassium carbonate and 68 ml of 40% aqueous dimethylamine. The mixture was stirred in a sealed pressure bottle at 80° C. for 18 hours and then taken to dryness in vacuo. The gummy residue was mixed with water and dichloromethane. The aqueous layer was washed twice with dichloromethane. The organic solutions were combined, dried, filtered and evaporated, giving 6.23 g of 2-dimethylaminomethyl-1,4-bis(phenylmethyl)piperazine as a gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,4-bisbenzyl-2-(chloromethyl)piperazine (1 equivalent) and dimethylamine (5 equivalents) in ethanol, was heated at 150° C. for 36 hours in a sealed high pressure vessel. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was taken up in 1 N HCl, and the solution was washed with CH2Cl2. The water phase was made basic with a 30% aqueous NaOH solution (pH=12) and extracted with CH2Cl2. The organic extracts were collected and dried over Na2SO4. Evaporation of the solvent under reduced pressure afforded {[1,4-bisbenzylpiperazin-2-yl]methyl}dimethylamine. LC/MS (m/z): 324.3 (MH+), Rt 1.76 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.